molecular formula C12H19NO B13063819 1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

Cat. No.: B13063819
M. Wt: 193.28 g/mol
InChI Key: ZMTZCVGHCDOZNS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one is a complex organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 . This compound features a unique structure that includes a cyclopropyl group, an octahydrocyclopenta[c]pyrrol ring, and a ketone functional group. Its intricate structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one involves multiple steps, typically starting with the formation of the cyclopropyl group and the octahydrocyclopenta[c]pyrrol ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, it could be investigated for its potential therapeutic properties. Industrially, it might be used in the development of new materials or as an intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one can be compared with similar compounds such as 1-cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-ol. These compounds share structural similarities but differ in functional groups, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and ring structures .

Biological Activity

1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and an octahydrocyclopenta[c]pyrrol moiety, contributing to its unique pharmacological profile. The molecular formula is C12H19NC_{12}H_{19}N, with a molecular weight of approximately 191.29 g/mol.

The biological activity of this compound is hypothesized to involve interaction with various receptors and enzymes. The structural components allow it to mimic natural ligands, enabling modulation of receptor activity and enzyme inhibition.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation.
  • Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantModulates serotonin levels in animal models
Anti-inflammatoryInhibits cytokine release in vitro
NeuroprotectiveReduces oxidative stress markers in neurons

Case Study 1: Antidepressant Properties

In a study conducted on rodent models, this compound was administered to assess its impact on depression-like behaviors. Results indicated a significant reduction in despair behavior in forced swim tests, suggesting antidepressant-like effects. The mechanism was linked to increased serotonin availability in synaptic clefts.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory potential of the compound. In vitro assays demonstrated that it effectively inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) from activated macrophages. This suggests a possible application in treating inflammatory disorders.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1-cyclopropylethanone

InChI

InChI=1S/C12H19NO/c14-12(8-4-5-8)6-11-10-3-1-2-9(10)7-13-11/h8-11,13H,1-7H2

InChI Key

ZMTZCVGHCDOZNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(C2C1)CC(=O)C3CC3

Origin of Product

United States

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